molecular formula C7H11NO5 B14202306 2-(Methoxyimino)hexanedioic acid CAS No. 838902-27-5

2-(Methoxyimino)hexanedioic acid

Cat. No.: B14202306
CAS No.: 838902-27-5
M. Wt: 189.17 g/mol
InChI Key: BCOVLECWPGTVGP-UHFFFAOYSA-N
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Description

2-(Methoxyimino)hexanedioic acid is an organic compound with the molecular formula C7H11NO5 It is a derivative of hexanedioic acid, where one of the hydrogen atoms is replaced by a methoxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxyimino)hexanedioic acid typically involves the reaction of hexanedioic acid with methoxyamine. The reaction is carried out under acidic conditions to facilitate the formation of the methoxyimino group. The general reaction scheme is as follows: [ \text{Hexanedioic acid} + \text{Methoxyamine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to increase yield and purity. One such method includes the use of metal catalysts to enhance the reaction rate and selectivity. The reaction conditions are optimized to ensure high conversion rates and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxyimino)hexanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the methoxyimino group to an amino group.

    Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hexanedioic acid derivatives.

Scientific Research Applications

2-(Methoxyimino)hexanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methoxyimino)hexanedioic acid involves its interaction with specific molecular targets. The methoxyimino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Pentanedioic acid, 2-(methoxyimino)-, bis(trimethylsilyl) ester
  • α-Ketoglutaric acid, MO-2TMS
  • 2-Oxoglutaric acid, O-methyloxime, TMS

Uniqueness

2-(Methoxyimino)hexanedioic acid is unique due to its specific structure and the presence of the methoxyimino group, which imparts distinct chemical properties. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

838902-27-5

Molecular Formula

C7H11NO5

Molecular Weight

189.17 g/mol

IUPAC Name

2-methoxyiminohexanedioic acid

InChI

InChI=1S/C7H11NO5/c1-13-8-5(7(11)12)3-2-4-6(9)10/h2-4H2,1H3,(H,9,10)(H,11,12)

InChI Key

BCOVLECWPGTVGP-UHFFFAOYSA-N

Canonical SMILES

CON=C(CCCC(=O)O)C(=O)O

Origin of Product

United States

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